molecular formula C8H8O6 B1237821 4-Maleylacetoacetic acid CAS No. 5698-52-2

4-Maleylacetoacetic acid

Cat. No.: B1237821
CAS No.: 5698-52-2
M. Wt: 200.14 g/mol
InChI Key: GACSIVHAIFQKTC-UPHRSURJSA-N
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Description

Significance as a Central Metabolic Intermediate in Aromatic Amino Acid Catabolism

The degradation pathway of tyrosine and phenylalanine is a vital metabolic route that ultimately converts these amino acids into smaller molecules that can enter central energy-producing pathways. nih.govresearchgate.net The pathway funnels into the Krebs cycle, producing fumarate (B1241708) (which is glucogenic) and acetoacetate (B1235776) (which is ketogenic), thereby contributing to cellular energy balance. davuniversity.orgnih.govresearchgate.net

4-Maleylacetoacetic acid holds a key position within this pathway. It is formed from the oxidative cleavage of the aromatic ring of homogentisic acid. umaryland.eduelifesciences.org This reaction is catalyzed by the enzyme homogentisate (B1232598) 1,2-dioxygenase. umaryland.edu The formation of this compound represents the breakdown of the stable aromatic structure into a linear, more reactive compound.

Subsequently, this compound is acted upon by the enzyme 4-maleylacetoacetate (B1238811) isomerase. wikipedia.org This enzyme catalyzes the cis-trans isomerization of 4-maleylacetoacetate to 4-fumarylacetoacetate, a reaction that requires the coenzyme glutathione (B108866). wikipedia.orgsmolecule.comwikipedia.org This isomerization is a critical step, as it correctly configures the molecule for the final cleavage reaction. The resulting 4-fumarylacetoacetate is then hydrolyzed by fumarylacetoacetate hydrolase to yield fumarate and acetoacetate. researchgate.netwikipedia.org

The central role of this compound is underscored by the consequences of enzymatic defects in this pathway. For instance, deficiencies in enzymes upstream, such as homogentisate 1,2-dioxygenase, lead to the disorder alkaptonuria. A deficiency in 4-maleylacetoacetate isomerase itself is associated with a specific type of tyrosinemia, a metabolic disorder characterized by the accumulation of tyrosine and its metabolites. smolecule.comwikipedia.org

Table 1: Key Enzymes in the Catabolism of Tyrosine to Fumarate and Acetoacetate

Enzyme Substrate Product Cofactor/Prosthetic Group
Tyrosine aminotransferase Tyrosine p-Hydroxyphenylpyruvate Pyridoxal phosphate (B84403) (PLP) davuniversity.org
p-Hydroxyphenylpyruvate dioxygenase p-Hydroxyphenylpyruvate Homogentisic acid Copper davuniversity.org
Homogentisate 1,2-dioxygenase Homogentisic acid This compound -
4-Maleylacetoacetate isomerase This compound 4-Fumarylacetoacetic acid Glutathione wikipedia.orgsmolecule.com
Fumarylacetoacetate hydrolase 4-Fumarylacetoacetic acid Fumarate and Acetoacetate -

Historical Context of Pathway Elucidation and Enzymatic Discovery

The journey to understanding the metabolic fate of aromatic amino acids and the role of this compound is a story built on decades of biochemical research. Early in the 20th century, there was debate about the relationship between phenylalanine and tyrosine. nih.gov A landmark study in 1940 by Moss and Schoenheimer provided definitive evidence. nih.govresearchgate.net By feeding rats DL-phenylalanine labeled with deuterium (B1214612) (a heavy isotope of hydrogen), they demonstrated that the deuterium was incorporated into tyrosine isolated from the animals' proteins. This experiment conclusively proved that phenylalanine is converted to tyrosine in the body. nih.gov

The elucidation of the subsequent steps in the pathway was greatly aided by studying "inborn errors of metabolism," a concept championed by Archibald Garrod. Diseases like alkaptonuria, where the urine of patients turns black upon exposure to air due to the accumulation of homogentisic acid, provided crucial clues about metabolic blocks. researchgate.net This allowed scientists to piece together the sequence of reactions by identifying the specific compounds that accumulated when a particular enzyme was deficient.

The enzyme responsible for converting 4-maleylacetoacetate to its isomer, 4-fumarylacetoacetate, was identified as 4-maleylacetoacetate isomerase (EC 5.2.1.2). wikipedia.org Further research revealed that this enzyme is part of the glutathione S-transferase (GST) superfamily, specifically belonging to the zeta class (GSTZ1). nih.govwikipedia.orgwikipedia.org The discovery that a GST family member played a specific, essential role in intermediary metabolism, rather than just detoxification, was a significant finding. wikipedia.org The characterization of the gene for this enzyme in the fungus Aspergillus nidulans was instrumental in identifying its human homologue. Studies in knockout mice lacking the gene for maleylacetoacetate isomerase (GSTZ1) were crucial in confirming its function and revealing a non-enzymatic, glutathione-dependent bypass pathway for tyrosine catabolism. nih.gov

Table 2: Chemical Properties of this compound

Property Value Source
IUPAC Name (2Z)-4,6-Dioxooct-2-enedioic acid wikipedia.orgsmolecule.comnih.gov
Chemical Formula C₈H₈O₆ wikipedia.orgnih.gov
Molecular Weight 200.14 g/mol wikipedia.orgsmolecule.comnih.gov
CAS Number 5698-52-2 wikipedia.orgnih.gov
Appearance Solid
Classification Medium-chain keto acid, Dicarboxylic acid umaryland.edusmolecule.com
InChI Key GACSIVHAIFQKTC-UPHRSURJSA-N wikipedia.orgsmolecule.com

Table 3: List of Mentioned Chemical Compounds

Compound Name
4-Acetonylidenebut-2-ene-4-olide
4-Fumarylacetoacetic acid
This compound
Acetoacetate
Acetoacetic acid
Cinnamate
Dichloroacetic acid
Dopamine
Fumarate
Fumaric acid
Glutathione
Homogentisic acid
L-DOPA
L-phenylalanine
L-tyrosine
Malate
Maleic anhydride
Melanin (B1238610)
Norepinephrine
Octopamine
Oxaloacetate
p-Hydroxyphenylpyruvate
Phenylacetate
Pyomelanin
Pyruvate (B1213749)
Succinate
Succinylacetoacetate
Succinylacetone
Tetrahydrobiopterin
Tryptophan
Tyramine

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-4,6-dioxooct-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8O6/c9-5(1-2-7(11)12)3-6(10)4-8(13)14/h1-2H,3-4H2,(H,11,12)(H,13,14)/b2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GACSIVHAIFQKTC-UPHRSURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)CC(=O)O)C(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C(=O)CC(=O)O)C(=O)/C=C\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201299688
Record name (2Z)-4,6-Dioxo-2-octenedioic acid
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Molecular Weight

200.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Maleylacetoacetic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002052
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

5698-52-2
Record name (2Z)-4,6-Dioxo-2-octenedioic acid
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Record name 4,6-Dioxo-2-octenedioic acid, (2Z)-
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Record name (2Z)-4,6-Dioxo-2-octenedioic acid
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Record name 4,6-Dioxo-2-octenedioic acid, (2Z)-
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Record name Maleylacetoacetic acid
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URL http://www.hmdb.ca/metabolites/HMDB0002052
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Enzymatic Pathways and Molecular Reactions Involving 4 Maleylacetoacetic Acid

Biosynthesis of 4-Maleylacetoacetic Acid within the Tyrosine Degradation Pathway

The synthesis of this compound occurs in the multi-step catabolic pathway of L-phenylalanine and L-tyrosine. wikipedia.orgscispace.com This pathway is essential for processing these amino acids derived from dietary protein. wikipedia.org

This compound is directly synthesized from homogentisic acid through a reaction catalyzed by the enzyme homogentisate (B1232598) 1,2-dioxygenase (HGD). wikipedia.orgnumberanalytics.com This enzymatic step is a crucial part of the tyrosine degradation pathway. numberanalytics.comresearchgate.net HGD facilitates the oxidative cleavage of the aromatic ring of homogentisic acid, incorporating both atoms of a molecular oxygen molecule to produce this compound. wikipedia.orgnumberanalytics.comebi.ac.uk This reaction is fundamental for the breakdown of aromatic rings in this specific metabolic context. umaryland.eduwikipedia.org A deficiency in HGD leads to the accumulation of homogentisic acid, causing the metabolic disorder alkaptonuria. numberanalytics.comresearchgate.net

The catalytic activity of homogentisate 1,2-dioxygenase is dependent on a non-heme Fe(II) ion located within its active site. wikipedia.orgebi.ac.uk The crystal structure of HGD reveals that the active site contains several key amino acid residues, including Glu341, His292, His335, His365, and His371, which coordinate the iron ion and the substrate. wikipedia.org The mechanism involves the bidentate coordination of the Fe(II) ion to the homogentisate substrate. ebi.ac.uk Molecular oxygen then binds to the iron, reacting with the substrate to form an intermediate. ebi.ac.uk The process proceeds through a series of steps involving the homolytic cleavage of the O-O bond, the formation of an arene oxide radical, and subsequent nucleophilic attack to open the ring structure, ultimately yielding this compound. ebi.ac.uk

Enzyme PropertyDescription
Enzyme Name Homogentisate 1,2-dioxygenase (HGD), Homogentisicase wikipedia.org
EC Number 1.13.11.5 wikipedia.org
Substrate Homogentisic acid numberanalytics.com
Product This compound numberanalytics.com
Cofactor Fe(II) wikipedia.org
Key Active Site Residues Glu341, His292, His335, His365, His371 wikipedia.org
Function Catalyzes the oxidative ring cleavage of homogentisic acid. wikipedia.orgnumberanalytics.com

Role of Homogentisate 1,2-Dioxygenase (HGD) in Oxidative Cleavage of Homogentisic Acid

Catabolism of this compound

Once formed, this compound is quickly processed in the next step of the tyrosine catabolic pathway to prevent the accumulation of potentially reactive intermediates.

This compound is converted into its geometric isomer, 4-fumarylacetoacetic acid. wikipedia.orgwikipedia.org This conversion is a cis-trans isomerization reaction catalyzed by the enzyme maleylacetoacetate isomerase (MAAI). wikipedia.orgwikipedia.org This enzyme is also known as glutathione (B108866) S-transferase zeta 1 (GSTZ1-1), highlighting its membership in the GST superfamily. scispace.comwikipedia.org The isomerization changes the molecule from the cis (maleoyl) to the trans (fumaroyl) configuration, which is necessary for the final cleavage step in the pathway. wikipedia.org

The catalytic activity of maleylacetoacetate isomerase is critically dependent on the tripeptide glutathione (GSH) as a cofactor. wikipedia.orgscispace.comwikipedia.orguniprot.org Glutathione is required for the isomerization reaction to proceed. uniprot.org The mechanism involves the stabilization of the thiolate form of glutathione by amino acid residues within the enzyme's active site. wikipedia.org This activated glutathione then attacks a carbon atom of this compound, which breaks the double bond and allows for rotation around the newly formed single bond to achieve the trans configuration of fumarylacetoacetic acid. wikipedia.org While the reaction is enzyme-catalyzed, studies have shown that glutathione alone can slowly catalyze the conversion in vitro, suggesting a non-enzymatic bypass is possible. nih.gov

Enzyme PropertyDescription
Enzyme Name Maleylacetoacetate isomerase (MAAI), Glutathione S-transferase zeta 1 (GSTZ1-1) scispace.comwikipedia.org
EC Number 5.2.1.2 wikipedia.orguniprot.org
Substrate This compound wikipedia.org
Product 4-Fumarylacetoacetic acid wikipedia.org
Cofactor Glutathione (GSH) scispace.comwikipedia.orguniprot.org
Function Catalyzes the cis-trans isomerization of 4-maleylacetoacetate (B1238811). wikipedia.org

Molecular Enzymology and Structural Biology of Enzymes Directly Metabolizing 4 Maleylacetoacetic Acid

Homogentisate (B1232598) 1,2-Dioxygenase (HGD)

Homogentisate 1,2-dioxygenase (HGD) is a critical enzyme in the catabolic pathway of the amino acids phenylalanine and tyrosine. wikipedia.org It catalyzes the oxidative ring cleavage of homogentisate to form 4-maleylacetoacetate (B1238811), a crucial step that incorporates both atoms of molecular oxygen into the substrate. pnas.orgebi.ac.uk This enzyme is also of significant clinical interest, as its deficiency leads to the rare genetic disorder alkaptonuria. ebi.ac.uknih.gov

Structural Characterization and Active Site Architecture

The active site of HGD is located near the interface between the trimers. ebi.ac.uk High-resolution crystal structures have revealed the specific amino acid residues that form this catalytic core. wikipedia.org The architecture of the active site includes key residues His292, His335, His365, His371, and Glu341. wikipedia.orgmdpi.com These residues are highly conserved across HGD proteins from various organisms, including bacteria, fungi, and humans. frontiersin.org

Metal Ion Coordination and Its Role in Catalytic Function

HGD is a non-heme iron-dependent dioxygenase, requiring a ferrous iron (Fe²⁺) ion for its catalytic activity. ebi.ac.uknih.gov This essential metal ion is situated within the active site and is coordinated by a "2-His-1-carboxylate facial triad (B1167595)," a motif common in many mononuclear iron enzymes. pnas.orgnih.gov In HGD, this triad consists of two histidine residues (His335 and His371) and one glutamate (B1630785) residue (Glu341). wikipedia.orgebi.ac.uk

In its resting, substrate-free state, the Fe²⁺ ion exhibits an octahedral coordination geometry, binding to the His335, His371, and a bidentate Glu337, with the remaining positions occupied by two water molecules. pnas.orgrcsb.org The iron center is crucial for catalysis as it binds and activates molecular oxygen, facilitating the subsequent attack on the aromatic ring of the homogentisate substrate. wikipedia.orgmdpi.com The coordination environment controls the reactivity of the iron site, enabling the complex, multi-step ring-opening reaction. pnas.orgnih.gov

Substrate Binding and Product Release Mechanisms

The catalytic cycle begins with the binding of the substrate, homogentisate, to the active site. Homogentisate binds as a monodentate ligand to the Fe²⁺ ion, replacing one of the coordinated water molecules. pnas.orgmdpi.comrcsb.org Specifically, the iron ion coordinates to the carboxylate and the ortho-hydroxyl groups of the substrate. ebi.ac.uknih.gov This binding event also involves His292, which forms a hydrogen bond with the substrate's other hydroxyl group. ebi.ac.ukmdpi.com A notable conformational change occurs upon substrate binding; an interaction with residue Tyr346 causes a loop to fold over the active site, effectively shielding it from the surrounding solvent. pnas.orgmdpi.comrcsb.org

Once the substrate is bound, molecular oxygen binds to the Fe²⁺ center. wikipedia.org This initiates a series of electron transfers, leading to the formation of a peroxo-bridged intermediate. wikipedia.orgnih.gov The reaction proceeds through the homolytic cleavage of the O-O bond, generating a highly reactive arene oxide radical intermediate. nih.govacs.org This radical intermediate undergoes rearrangement, leading to the cleavage of the aromatic ring. ebi.ac.uk Finally, the ring is opened and oxidized, and the product, 4-maleylacetoacetate, is released from the enzyme. ebi.ac.uknih.gov

Maleylacetoacetate Isomerase (MAAI / Glutathione (B108866) Transferase Zeta 1-1, GSTZ1-1)

Following its formation by HGD, 4-maleylacetoacetate is promptly acted upon by maleylacetoacetate isomerase (MAAI). This enzyme is also known as glutathione S-transferase zeta 1 (GSTZ1 or GSTZ1-1), highlighting its membership in the GST superfamily. wikipedia.orggenecards.orgwikipedia.org MAAI's primary role in the tyrosine degradation pathway is to catalyze the stereospecific cis-trans isomerization of 4-maleylacetoacetate into 4-fumarylacetoacetate. wikipedia.orguow.edu.au This reaction is dependent on the presence of glutathione (GSH) as a cofactor, not as a substrate. rcsb.orgdiva-portal.org

Enzyme Dimerization and Quaternary Structure

MAAI exists and functions as a homodimer, with each subunit having a molecular weight of approximately 24.2 kDa. wikipedia.orgwikipedia.orgresearchgate.net This dimeric structure is a common feature among GST family members. wikipedia.org The structure of the human MAAI has been solved at high resolution, revealing that each subunit consists of two distinct domains: an N-terminal thioredoxin-like domain (residues 4-87) and a C-terminal domain composed primarily of alpha-helices (residues 92-212). wikipedia.orgwikipedia.org These two domains are connected by a linker region. wikipedia.org While it adopts the canonical GST fold, MAAI possesses several structural differences that are critical for its specific function. nih.govacs.org The active site is noted to be smaller and more polar than in other GSTs, contributing to its substrate selectivity. wikipedia.org

Active Site Residues and Their Contributions to Stereospecific Isomerization

The catalytic mechanism of MAAI relies on specific active site residues and the crucial role of the glutathione cofactor. wikipedia.org The isomerization of 4-maleylacetoacetate to 4-fumarylacetoacetate is achieved through a nucleophilic attack by the thiolate form of GSH. wikipedia.org Key residues within the active site, including Serine 15, Cysteine 16, and Glutamine 111, along with the helix dipole of the first alpha-helix, are responsible for stabilizing this reactive thiolate anion of GSH. wikipedia.org

The activated glutathione attacks the alpha-carbon of 4-maleylacetoacetate. wikipedia.org This covalent conjugation temporarily breaks the carbon-carbon double bond, forming a transient intermediate. wikipedia.orgresearchgate.net This allows for free rotation around the now single carbon-carbon bond. Once rotation from the cis to the trans configuration has occurred, glutathione is eliminated, restoring the double bond and yielding the final product, 4-fumarylacetoacetate. researchgate.net The structure of the enzyme's active site ensures the correct orientation for this stereospecific conversion.

Interaction with Glutathione and Catalytic Cycle

Glutathione S-transferase Zeta 1 (GSTZ1) is a unique member of the GST superfamily as it is the only one known to participate in a major intermediary metabolic pathway. wikipedia.org It facilitates the glutathione-dependent isomerization of 4-maleylacetoacetic acid to 4-fumarylacetoacetate. wikipedia.orgrcsb.org This reaction is a critical step in the catabolism of phenylalanine and tyrosine. wikipedia.org

The catalytic process of GSTZ1 involves the essential cofactor glutathione (GSH). wikipedia.org The binding of GSH to the active site of GSTZ1 is a prerequisite for the subsequent interaction with this compound. The thiol group of the bound glutathione is thought to play a crucial role in the isomerization reaction, likely by facilitating a nucleophilic attack on the substrate. This initiates the repositioning of a double bond within the this compound molecule, converting it to its trans-isomer, 4-fumarylacetoacetate. wikipedia.orgtandfonline.com

Structurally, GSTZ1 is a homodimer, with each subunit having a molecular weight of approximately 24.2 kDa. wikipedia.org The enzyme is composed of an N-terminal thioredoxin-like domain and a C-terminal all-alpha-helical domain, connected by a linker region. wikipedia.org A distinctive feature of the GSTZ1 active site is a Ser14–Ser15–Cys16 motif, which is considered the active center for catalysis. wikipedia.org The active site is notably smaller and more polar compared to other GST family members, contributing to its high substrate selectivity. wikipedia.org In the absence of glutathione, the active-site cysteine residue of GSTZ1 can be covalently modified and inactivated by its substrates, maleylacetoacetate and fumarylacetone. nih.gov However, the binding of glutathione to the active site prevents this inactivation. nih.gov

Table 1: Structural and Functional Characteristics of Glutathione S-transferase Zeta 1 (GSTZ1)

FeatureDescription
Enzyme Name Glutathione S-transferase Zeta 1 (GSTZ1), Maleylacetoacetate Isomerase (MAAI) wikipedia.orggenecards.org
Function Catalyzes the glutathione-dependent isomerization of 4-maleylacetoacetate to 4-fumarylacetoacetate. wikipedia.orgrcsb.org
Structure Homodimer of 24.2 kDa subunits. wikipedia.org
Domains N-terminal thioredoxin-like domain and a C-terminal all-alpha-helical domain. wikipedia.org
Active Site Contains a Ser14–Ser15–Cys16 motif. wikipedia.org It is smaller and more polar than other GSTs. wikipedia.org
Cofactor Glutathione (GSH). wikipedia.org
Catalytic Mechanism Glutathione-dependent isomerization. wikipedia.orgrcsb.org

Fumarylacetoacetate Hydrolase (FAH)

Fumarylacetoacetate hydrolase (FAH) is the final enzyme in the tyrosine degradation pathway. wikipedia.orgmedlineplus.gov It catalyzes the hydrolysis of 4-fumarylacetoacetate, the product of the GSTZ1-catalyzed reaction, into fumarate (B1241708) and acetoacetate (B1235776). wikipedia.orgebi.ac.uk

Hydrolysis Mechanism and Substrate Recognition

The catalytic mechanism of FAH involves the hydrolytic cleavage of a carbon-carbon bond in fumarylacetoacetate. ebi.ac.uknih.gov The active site of FAH contains a divalent metal ion, typically Ca2+, which is crucial for binding the substrate. wikipedia.orgebi.ac.uk The catalytic machinery also includes a Glu-His-Water triad. wikipedia.org

The proposed mechanism begins with the activation of a water molecule by the imidazole (B134444) ring of a histidine residue (His133 in humans). wikipedia.orgebi.ac.uk This activated water molecule then acts as a nucleophile, attacking the carbon-carbon bond of fumarylacetoacetate. wikipedia.org This leads to the formation of a tetrahedral intermediate, which is stabilized by an oxyanion hole. ebi.ac.uknih.gov The subsequent collapse of this intermediate results in the cleavage of the C-C bond, releasing fumarate and acetoacetate. ebi.ac.uk

Substrate recognition by FAH is highly specific. The enzyme's active site is shaped to accommodate 4-fumarylacetoacetate, with key amino acid residues interacting with the substrate's functional groups. The presence of the metal cofactor is essential for the correct positioning and activation of the substrate for the hydrolysis reaction. wikipedia.orgebi.ac.uk

Table 2: Key Features of Fumarylacetoacetate Hydrolase (FAH)

FeatureDescription
Enzyme Name Fumarylacetoacetate Hydrolase (FAH) wikipedia.orgmedlineplus.gov
Function Catalyzes the hydrolysis of 4-fumarylacetoacetate to fumarate and acetoacetate. wikipedia.orgebi.ac.uk
Structure Homodimer. wikipedia.org
Active Site Contains a divalent metal ion (e.g., Ca2+) and a Glu-His-Water catalytic triad. wikipedia.orgebi.ac.uk
Cofactor Divalent metal ion (e.g., Ca2+). wikipedia.orgebi.ac.uk
Catalytic Mechanism Hydrolytic cleavage of a carbon-carbon bond. ebi.ac.uknih.gov

Genetic and Transcriptional Regulation of 4 Maleylacetoacetic Acid Metabolic Enzymes

Gene Organization and Expression Profiles of HGD and GSTZ1

The genes HGD and GSTZ1 have distinct genomic organizations and expression patterns that reflect their specific roles in tyrosine metabolism.

The HGD gene , responsible for the conversion of homogentisic acid to 4-maleylacetoacetic acid, is located on the long arm of human chromosome 3, specifically in the region 3q13.33. genecards.org The gene spans a genomic DNA length of approximately 54.3 kilobases (kb) and comprises 14 exons. nih.govcvtisr.sk Mutations in the HGD gene are the cause of the autosomal recessive disorder alkaptonuria. wikipedia.org The HGD enzyme is primarily active in the liver and kidneys. medlineplus.govmedlineplus.govrxlist.com

The GSTZ1 gene encodes the enzyme that catalyzes the isomerization of this compound to fumarylacetoacetate. wikipedia.orgembopress.org This gene is located on human chromosome 14 at band 14q24.3. wikipedia.orgkarger.com The GSTZ1 gene spans about 10.9 kb and is composed of 9 karger.com or 12 exons, according to different sources. wikipedia.org GSTZ1 is part of the glutathione (B108866) S-transferase (GST) superfamily and is unique in its role in intermediary metabolism. wikipedia.org The liver shows high expression of GSTZ1. researchgate.net

GeneChromosomal LocationGenomic SizeNumber of ExonsPrimary Tissue Expression
HGD 3q13.33 genecards.org~54.3 kb nih.govcvtisr.sk14 nih.govLiver, Kidneys medlineplus.govmedlineplus.govrxlist.com
GSTZ1 14q24.3 wikipedia.orgkarger.com~10.9 kb karger.comcapes.gov.br9 karger.com or 12 wikipedia.orgLiver researchgate.net

Transcriptional and Translational Control Mechanisms Affecting Enzyme Abundance

The abundance and activity of HGD and GSTZ1 enzymes are tightly regulated at both the transcriptional and translational levels.

For the HGD gene , transcriptional control is influenced by liver-enriched transcription factors. Studies have identified a region upstream of the transcription start site that is sufficient to drive the expression of a reporter gene in liver cells, suggesting the presence of binding sites for these regulatory proteins. wikigenes.org The expression of HGD can be influenced by developmental stage and dietary factors. For example, in insectivorous bats, HGD gene expression is upregulated compared to frugivorous bats, likely due to differences in their protein intake. wwjmrd.com In Drosophila, the levels of enzymes in the tyrosine degradation pathway, including the homolog of HGD, increase with age. elifesciences.org

The regulation of GSTZ1 gene expression is also complex. In developing mouse liver, Gstz1 mRNA expression shows a progressive increase after birth. nih.gov This increased expression is correlated with an increase in histone H3K4-dimethylation (H3K4me2), an epigenetic mark associated with gene activation. nih.govoup.com Conversely, epigenetic marks that suppress gene expression, such as DNA methylation and histone H3K27-trimethylation (H3K27me3), are consistently low around the Gstz1 gene locus. nih.gov The expression of GSTZ1 can also be influenced by transcription factors like NRF2. Deficiency of GSTZ1-1 can lead to the activation of the NRF2 pathway. embopress.orgresearchgate.net

Analysis of Genetic Variants and Their Functional Implications

Genetic variations in both HGD and GSTZ1 can have significant functional consequences, leading to metabolic diseases.

Hundreds of mutations in the HGD gene have been identified as the cause of alkaptonuria (AKU) , a rare autosomal recessive disorder. medlineplus.govmedlineplus.gov These mutations, which include missense, nonsense, frameshift, and splice-site variants, lead to a deficiency in HGD enzyme activity. nih.govnih.gov This deficiency results in the accumulation of homogentisic acid, which is excreted in the urine, causing it to darken upon exposure to air, and deposited in connective tissues, leading to a condition called ochronosis and severe arthritis. medlineplus.govmedlineplus.govnih.gov The majority of these mutations are missense variants that can disrupt the active site of the HGD enzyme, affect its monomer structure, or interfere with the interactions between monomers within the functional hexameric protein. researchgate.net

Genetic deficiencies in GSTZ1 are associated with maleylacetoacetate isomerase deficiency . genecards.org While genetic diseases related to deficiencies in other enzymes of the phenylalanine/tyrosine catabolic pathway are well-documented, the clinical implications of GSTZ1 deficiency are less severe. embopress.org Individuals with GSTZ1 variants may present with mild hypersuccinylacetonemia but often show no evidence of liver dysfunction. embopress.orgbiorxiv.org Haplotype variability in GSTZ1, specifically a coding single nucleotide polymorphism resulting in an E32>K amino acid substitution, has been shown to influence the hepatic expression of the GSTZ1 protein, which can affect the metabolism of certain drugs. researchgate.net

GeneAssociated DisorderCommon Mutation TypesFunctional Consequence
HGD Alkaptonuria (AKU) wikipedia.orgMissense, nonsense, frameshift, splice-site nih.govnih.govLoss of HGD enzyme activity, accumulation of homogentisic acid medlineplus.govnih.gov
GSTZ1 Maleylacetoacetate isomerase deficiency genecards.orgSingle nucleotide polymorphisms (SNPs) researchgate.netReduced enzyme expression/activity, mild hypersuccinylacetonemia embopress.orgresearchgate.net

Comparative Genomics and Evolutionary Conservation of the Pathway

The tyrosine degradation pathway, including the enzymes that metabolize this compound, is highly conserved across a wide range of species, from bacteria to humans. wikipedia.org This conservation highlights the fundamental importance of this metabolic route.

Comparative genomics has revealed that the genes of the tyrosine degradation pathway are often found clustered together in fungal genomes. oup.com This gene clustering is thought to be evolutionarily advantageous as it may facilitate the co-inheritance and co-regulation of enzymes that process potentially toxic metabolic intermediates. oup.com

The HGD gene and its homologs are found in various species, including mice (Hgd), which serve as an animal model for alkaptonuria. nih.gov The amino acid sequence of HGD is conserved across different species, and mutations affecting these conserved residues often lead to a loss of enzyme function. wikigenes.org

The GSTZ1 gene is also evolutionarily conserved, with homologs identified in plants, fungi, and other animals. karger.comscite.ai The conservation of intron positions between human GSTZ1 and the corresponding genes in carnation and Caenorhabditis elegans provides evidence of a common evolutionary origin. karger.comcapes.gov.br The presence of GSTZ1/MAAI in a wide array of organisms underscores its essential role in metabolism. scite.ai

Pathophysiological Mechanisms Associated with Aberrant 4 Maleylacetoacetic Acid Metabolism

Molecular Basis of Alkaptonuria Due to Homogentisate (B1232598) 1,2-Dioxygenase Deficiency

Alkaptonuria (AKU) is a rare, autosomal recessive genetic disorder that was one of the first diseases to be described as following Mendelian inheritance patterns. nih.govijsrst.com It results from a deficiency in the enzyme homogentisate 1,2-dioxygenase (HGD). nih.govnih.gov This enzyme is responsible for the conversion of homogentisic acid (HGA) to 4-maleylacetoacetic acid in the tyrosine degradation pathway. ijsrst.comnih.govnih.govcocukmetabolizma.comnews-medical.net The deficiency of HGD is caused by mutations in the HGD gene, located on chromosome 3q13.33. nih.gov

Accumulation of Homogentisic Acid and Its Oxidative Products

The absence or severe reduction of HGD activity leads to the accumulation of its substrate, homogentisic acid, in various body tissues and fluids. researchgate.netnih.gov While a significant amount of HGA is excreted in the urine, often causing it to darken upon exposure to air, the retained HGA is the primary driver of the disease's pathology. ijsrst.comnih.govwikipedia.org HGA oxidizes to form a melanin-like pigment called alkapton. saspublishers.com This process involves the conversion of HGA to benzoquinone acetic acid, which then polymerizes. wikipedia.orgnih.govmdpi.com This pigment deposits in connective tissues throughout the body, a condition known as ochronosis. nih.govsaspublishers.com

Mechanistic Insights into Ochronosis and Tissue Damage at a Molecular Level

Ochronosis is the hallmark of alkaptonuria and the underlying cause of its debilitating clinical manifestations. researchgate.netwikipedia.org The deposition of the ochronotic pigment in collagen-rich tissues, such as cartilage, tendons, and heart valves, leads to their progressive stiffening, brittleness, and eventual degeneration. wikipedia.orgnih.govactaorthopaedica.be This process is particularly detrimental to articular cartilage, leading to a severe and early-onset form of osteoarthritis. nih.govactaorthopaedica.bedovepress.com The pigmented cartilage becomes thin and prone to fragmentation, which can lead to inflammation and further joint damage. actaorthopaedica.be

At a molecular level, the binding of HGA and its oxidative products to collagen fibers is thought to disrupt their normal structure and function. mdpi.com This alteration in the extracellular matrix compromises the mechanical integrity of the tissues. actaorthopaedica.be Furthermore, the oxidation of HGA is believed to generate reactive oxygen species, inducing oxidative stress that may contribute to the inflammatory and degenerative processes observed in ochronotic tissues. actaorthopaedica.be

Tyrosinemia Type I and the Role of Fumarylacetoacetate Hydrolase Deficiency in this compound Accumulation

Hereditary Tyrosinemia Type I (HT1) is another autosomal recessive disorder of tyrosine metabolism, but it is caused by a deficiency of fumarylacetoacetate hydrolase (FAH), the final enzyme in the tyrosine degradation pathway. nih.govwikipedia.org This enzymatic block occurs downstream of this compound.

Molecular Consequences of Upstream Metabolite Buildup

A deficiency in FAH leads to the accumulation of its substrate, fumarylacetoacetate, and its immediate precursor, this compound. nih.govmhmedical.comelsevier.es These metabolites are highly reactive and cytotoxic. nih.gov The buildup of fumarylacetoacetate and maleylacetoacetate results in the formation of succinylacetoacetate and subsequently succinylacetone. mhmedical.com Succinylacetone is a potent inhibitor of several enzymes, including 4-hydroxyphenylpyruvate dioxygenase (HPD), an enzyme further upstream in the tyrosine pathway. mhmedical.com This inhibition leads to a secondary accumulation of tyrosine, a hallmark of the disease. mhmedical.com

Cellular and Biochemical Dysregulation Induced by this compound and Related Intermediates

The accumulation of this compound and fumarylacetoacetate is highly toxic, particularly to the liver and kidneys, where the tyrosine catabolic pathway is most active. nih.gov These compounds are alkylating agents that can damage cellular macromolecules, including DNA and proteins, leading to cell death and organ dysfunction. nih.gov The resulting liver failure and renal tubular dysfunction are the primary clinical manifestations of untreated HT1. elsevier.es The hepatotoxicity associated with these metabolites also significantly increases the risk of developing hepatocellular carcinoma.

Interactions between Aberrant this compound Metabolism and Cellular Redox Homeostasis

The metabolism of this compound is intrinsically linked to cellular redox balance. The conversion of this compound to fumarylacetoacetate is catalyzed by maleylacetoacetate isomerase, an enzyme that requires glutathione (B108866) (GSH) as a cofactor. wikipedia.org Glutathione is a major cellular antioxidant, and its consumption in this reaction highlights the connection between tyrosine metabolism and the cellular redox state.

In tyrosinemia type I, the accumulation of fumarylacetoacetate and maleylacetoacetate can lead to oxidative stress. elsevier.es The reactive nature of these metabolites can deplete cellular antioxidants, including glutathione, rendering cells more susceptible to damage from reactive oxygen species. This oxidative stress is thought to be a significant contributor to the liver and kidney damage seen in HT1. elsevier.es Research has also suggested that oxidative stress plays a role in the pathogenesis of alkaptonuria, where the oxidation of HGA to the ochronotic pigment can generate free radicals. actaorthopaedica.be

Advanced Research Methodologies for the Study of 4 Maleylacetoacetic Acid

Spectrophotometric and Enzyme-Coupled Assays for Characterizing Enzyme Kinetics and Inhibitor Potency

Spectrophotometric assays are a foundational technique for studying the kinetics of enzymes involved in 4-maleylacetoacetic acid metabolism. creative-enzymes.com These assays measure the change in light absorbance as a reaction proceeds, allowing for the determination of enzyme activity. creative-enzymes.comnih.gov A key enzyme in this pathway is maleylacetoacetate isomerase (glutathione S-transferase zeta 1 or GSTZ1), which catalyzes the conversion of this compound to fumarylacetoacetate. wikipedia.orgsinobiological.com

The activity of maleylacetoacetate isomerase can be monitored by measuring the change in absorbance at a specific wavelength. This compound has a molar extinction coefficient of 13,500 M⁻¹cm⁻¹ at 330 nm, which allows for its quantification in biochemical assays. Enzyme-coupled assays are also employed, where the product of one reaction is the substrate for a subsequent, easily measurable reaction. For instance, the activity of pyruvate (B1213749) decarboxylase can be coupled with the alcohol dehydrogenase-catalyzed oxidation of NADH, which can be monitored spectrophotometrically at 340 nm. nih.gov

These techniques are not only vital for characterizing the fundamental properties of enzymes like Michaelis-Menten kinetics but also for assessing the potency of potential inhibitors. For example, inhibition assays can be conducted where the activity of an enzyme is measured in the presence of varying concentrations of an inhibitor. oup.com

Chromatographic Techniques for Metabolite Detection and Quantification in Research Samples (e.g., GC-MS, LC-MS/MS)

Chromatographic techniques coupled with mass spectrometry are indispensable for the sensitive and specific detection and quantification of this compound and related metabolites in complex biological matrices like urine and plasma. oup.comnih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) has been utilized for the analysis of this compound. oup.com This method often requires derivatization of the analyte to increase its volatility. For instance, tert-butyldimethylsilyl (tBDMS) derivatization can be used. oup.com While effective, the derivatization step can add complexity to sample preparation. oup.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often the preferred method due to its high sensitivity and specificity without the need for derivatization. oup.com This technique allows for the direct analysis of aqueous samples, simplifying sample preparation. oup.com Reverse-phase chromatography with electrospray ionization in negative-ion mode is a common approach for analyzing this compound and its isomers. oup.com To ensure accuracy in quantification, internal standards, such as isotopically labeled analogs, are crucial to mitigate matrix effects.

A comparison of these techniques highlights their respective strengths and applications in the study of this compound.

ParameterGC-MSLC-MS/MS
Sample Derivatization Often required (e.g., tBDMS) oup.comGenerally not required oup.com
Sample Preparation More complex due to derivatization oup.comSimpler, direct injection of aqueous samples possible oup.com
Sensitivity HighVery high
Specificity High, based on retention time and mass spectrum oup.comVery high, based on parent and fragment ions
Analysis Time Can be longerGenerally shorter oup.com
Common Application Quantification of metabolites in urine oup.comPreferred for complex biological matrices

Application of Stable Isotope Tracing for Metabolic Flux Analysis

Stable isotope tracing is a powerful technique to delineate metabolic pathways and quantify the flow of metabolites, known as metabolic flux. nih.govnih.govresearchgate.net In the context of this compound, this methodology provides insights into the dynamics of tyrosine metabolism. nih.govresearchgate.net By introducing substrates labeled with stable isotopes, such as ¹³C-labeled tyrosine or homogentisic acid, researchers can track the incorporation of these isotopes into downstream metabolites, including this compound. nih.govresearchgate.netpnas.org

This approach has been instrumental in understanding perturbations in the tyrosine degradation pathway. nih.govresearchgate.net For example, in studies of alkaptonuria, where a deficiency in homogentisate (B1232598) 1,2-dioxygenase leads to an accumulation of homogentisic acid, stable isotope tracing has revealed alternative metabolic routes for this compound. nih.govresearchgate.net The use of ¹³C-labeled homogentisic acid in mouse models has confirmed its direct conversion to previously un-reported sulfate (B86663) and glucuronide conjugates. nih.govresearchgate.net

Metabolic flux analysis, powered by stable isotope tracing and computational modeling, provides a quantitative framework to understand how genetic or environmental perturbations affect the flow of metabolites through the tyrosine pathway. nih.govdss.go.th

Recombinant Protein Expression Systems for Enzyme Production and Characterization

To conduct detailed biochemical and structural studies of the enzymes involved in this compound metabolism, large quantities of pure protein are required. Recombinant protein expression systems are the standard method to achieve this. These systems involve introducing the gene encoding the desired enzyme into a host organism, which then produces the protein.

Commonly used expression systems include:

Escherichia coli: This is a widely used system due to its rapid growth, high yield, and cost-effectiveness. sinobiological.comavivasysbio.com Human maleylacetoacetate isomerase (GSTZ1) has been successfully produced in E. coli as a single, non-glycosylated polypeptide chain. avivasysbio.com

Cell-free protein synthesis (CFPS): This in vitro system allows for the production of proteins without the use of living cells, which can be advantageous for producing toxic or difficult-to-express proteins. antibodies-online.com

Once expressed, the recombinant protein is purified using chromatographic techniques. The purified enzyme can then be used for a variety of applications, including:

Enzyme kinetics studies to determine catalytic parameters. nih.gov

Structural biology studies (e.g., X-ray crystallography) to determine the three-dimensional structure of the enzyme. sinobiological.com

Inhibitor screening to identify potential therapeutic compounds.

Several companies offer recombinant human GSTZ1 protein for research purposes. sinobiological.comavivasysbio.comantibodies-online.comabbexa.com

Computational Chemistry and Molecular Dynamics Simulations for Enzyme-Ligand Interactions and Pathway Modeling

Computational chemistry and molecular dynamics (MD) simulations are powerful tools for investigating the molecular-level details of enzyme function and metabolic pathways. nih.govbohrium.comresearchgate.net These methods complement experimental approaches by providing insights that are often difficult to obtain through laboratory experiments alone.

Molecular Docking studies can predict the binding orientation of a ligand, such as this compound or a potential inhibitor, within the active site of an enzyme like maleylacetoacetate isomerase. nih.govbohrium.com This information is crucial for understanding the mechanism of catalysis and for the rational design of new inhibitors.

Molecular Dynamics (MD) Simulations provide a dynamic view of the enzyme-ligand complex over time. nih.govbohrium.com These simulations can reveal conformational changes in the enzyme upon ligand binding and provide insights into the stability of the complex. For example, MD simulations have been used to study the dynamics of tyrosyl-tRNA synthetase and its interactions with substrates. nih.gov

Pathway Modeling involves the construction of mathematical models of metabolic pathways to simulate and analyze their behavior under different conditions. researchgate.netbiorxiv.orgplos.org These models, often based on a set of ordinary differential equations, can help to understand the complex regulatory mechanisms within the tyrosine degradation pathway and predict the effects of perturbations, such as enzyme deficiencies. biorxiv.org For instance, a computational model of cerebral amino acid metabolism was developed to understand the pathophysiology of phenylketonuria. biorxiv.org

Development and Application of In Vitro and In Vivo Genetic Models for Pathway Perturbation Studies

Genetic models are essential for studying the physiological consequences of perturbations in the this compound metabolic pathway and for testing potential therapeutic interventions. researchgate.netbiorxiv.org

In Vitro Models:

Patient-derived induced pluripotent stem cells (iPSCs): These cells can be generated from patients with genetic disorders like hereditary tyrosinemia type 1 (HT1) and differentiated into relevant cell types, such as hepatocytes. researchgate.net These "disease-in-a-dish" models provide a platform for studying disease mechanisms and for screening potential drugs.

Chemically derived hepatic progenitors: These cells can be generated from mouse models of HT1 and used for ex vivo gene editing studies. biorxiv.org

In Vivo Models:

Mouse models: Mice with genetic modifications that mimic human diseases are invaluable for studying disease pathogenesis and for testing the efficacy and safety of new therapies. pnas.org For example, the Fah knockout mouse is a widely used model for HT1. nih.govnih.govmdpi.com

Rabbit models: In some cases, rabbit models may better recapitulate certain aspects of human disease than rodent models. A rabbit model of HT1 has been developed to study the disease and test gene therapy approaches. nih.govbioflux.com.ro

Gene Editing Technologies:

CRISPR/Cas9: This revolutionary gene-editing tool has been used to correct the genetic defect in animal models of HT1. nih.govnih.govbioflux.com.roresearchgate.net Studies in both mouse and rabbit models have shown that CRISPR/Cas9-mediated gene correction can restore normal liver and kidney function. nih.govnih.govbioflux.com.ro Both in vivo, where the editing machinery is delivered directly to the animal, and ex vivo, where cells are edited outside the body and then transplanted, approaches are being explored. tandfonline.comnih.govbiorxiv.org

These genetic models, in conjunction with the other advanced research methodologies described, are crucial for advancing our understanding of this compound and its role in health and disease, and for developing novel therapies for associated metabolic disorders. tandfonline.comnih.gov

Future Research Directions and Emerging Avenues in 4 Maleylacetoacetic Acid Research

Elucidation of Novel or Alternative Metabolic Fates of 4-Maleylacetoacetic Acid

The traditional metabolic pathway designates this compound as a transient intermediate converted to fumarylacetoacetate by the enzyme maleylacetoacetate isomerase. wikipedia.org However, emerging evidence suggests that this may not be its only metabolic destiny, particularly under varying physiological or pathological conditions.

Future research will likely focus on identifying and characterizing these alternative routes. For instance, studies on rats with a chemically induced deficiency of glutathione (B108866) S-transferase zeta (GSTZ1-1), the enzyme responsible for isomerizing this compound, have shown that it can be converted into an alternative metabolite, maleylacetone (MA). oup.com This finding is significant as the accumulation of MA and related compounds is associated with the toxicity seen in metabolic disorders like tyrosinemia type I. oup.com Further investigation is needed to determine if this or other alternative pathways are active in humans under similar disease states and to explore the full toxicological profile of these alternative metabolites.

In microorganisms, the potential for divergent metabolic pathways is even greater. Research into bacterial degradation of aromatic compounds has revealed alternative catabolic strategies, such as the degradation of the side-chain of related molecules prior to oxidative ring cleavage. omicsonline.org Exploring whether similar pathways exist for this compound in various microbial species could uncover novel enzymatic reactions and metabolites. Furthermore, studies in plants have indicated that the tyrosine degradation pathway is involved in responses to environmental stressors like salinity, suggesting that the flux and fate of intermediates such as this compound could be linked to broader physiological functions beyond simple amino acid catabolism. researchgate.net Research linking this compound to melanin (B1238610) formation in chickens by influencing tyrosine catabolism also points toward a potential role in pigmentation pathways that warrants further exploration. mdpi.com

Identification and Characterization of Undiscovered Regulatory Mechanisms

The metabolic flux through the tyrosine degradation pathway is tightly controlled, but the specific mechanisms regulating the enzymes that produce and consume this compound are not fully understood. A key area for future research is the elucidation of these regulatory networks at the genetic, post-transcriptional, and allosteric levels.

The activity of maleylacetoacetate isomerase (GSTZ1-1) is critically dependent on the availability of its cofactor, glutathione (GSH). wikipedia.org This intrinsic link suggests that the cellular redox state and the regulation of GSH homeostasis are pivotal in controlling the fate of this compound. Future studies should investigate how oxidative stress or conditions that deplete GSH levels impact the processing of this compound and potentially shunt it towards alternative, toxic pathways.

Furthermore, the expression of enzymes in this pathway appears to be subject to complex regulation. For example, research has shown that fumarylacetoacetate hydrolase (FAH), the enzyme acting downstream of this compound, is downregulated in immune cells during infection with Mycobacterium tuberculosis, hinting at a potential immunoregulatory role for this metabolic pathway. aai.org In plants, the gene encoding FAH is upregulated in response to salt stress, indicating that environmental cues can modulate pathway activity. researchgate.net Identifying the transcription factors, signaling cascades, and epigenetic modifications that govern the expression of homogentisate (B1232598) 1,2-dioxygenase (HGD), maleylacetoacetate isomerase, and FAH will be crucial to understanding how the cell manages the flow of metabolites around this compound in response to diverse stimuli.

Development of Molecular Probes and Chemical Tools for Targeted Pathway Investigation

A significant barrier to studying the precise roles of this compound is the lack of specific tools to track its synthesis, localization, and consumption in real-time within a cellular context. The development of novel molecular probes and chemical tools represents a critical research frontier.

Inspired by progress in other fields, future efforts could focus on creating high-affinity probes for this compound. This could involve designing fluorescent analogues that can be visualized within cells or developing highly specific antibodies, similar to those created for detecting sulfotyrosine, that can report on the presence of the metabolite in complex biological samples. nih.gov Another promising approach is the synthesis of stable, non-metabolizable mimics of this compound. Such compounds could be used to isolate and identify interacting proteins, including undiscovered enzymes or regulatory factors.

Furthermore, the creation of advanced analytical techniques is essential. For example, the development of highly selective chemiluminescence-based assays for tyrosine could be adapted for other metabolites in the pathway, potentially allowing for high-throughput screening of factors that influence this compound levels. acs.org The synthesis of transition-state analogue inhibitors, such as the phosphinate mimics developed for the FAH enzyme, provides a powerful template for creating specific chemical inhibitors for HGD and maleylacetoacetate isomerase. portlandpress.com These tools would be invaluable for dissecting the specific contributions of each enzymatic step to cellular physiology and pathology.

Systems Biology Approaches to Map the Comprehensive Metabolic Network Interactions

This compound does not exist in a metabolic vacuum. Its synthesis and degradation are interconnected with a vast network of other cellular processes. Systems biology approaches, particularly metabolomics, proteomics, and transcriptomics, are essential for mapping these comprehensive interactions.

Metabolomic studies on related genetic disorders, such as alkaptonuria (HGD deficiency), have already revealed unexpected connections between the tyrosine pathway and central carbon metabolism, including the TCA cycle and purine (B94841) synthesis. biorxiv.org Applying similar untargeted metabolomics approaches to models with altered this compound levels could uncover novel metabolic crosstalk. Integrating these 'omics' datasets can provide a holistic view of the cellular response to perturbations in this pathway.

For example, combining metabolomics with microbial community analysis has linked tyrosine metabolism, including this compound, to specific phenotypes like melanin production in animals. mdpi.com This highlights the importance of considering host-microbe interactions in the regulation of this pathway. Future research using multi-omics integration, coupled with computational modeling, will be able to construct predictive models of how metabolic flux through the tyrosine pathway is coordinated with other cellular functions and how this network is rewired in disease states. Public databases like KEGG and the Human Metabolome Database (HMDB) serve as foundational tools for these efforts, providing the necessary framework to map the known connections of this compound to other pathways. nih.gov

Application of Advanced Biotechnologies for Therapeutic Strategy Development (focused on molecular mechanisms)

The accumulation of this compound and its downstream product, fumarylacetoacetate, is a central molecular event in the pathology of hereditary tyrosinemia type 1 (HT1), a severe genetic disorder caused by FAH deficiency. nih.govwikipedia.orgnih.gov This provides a clear impetus for developing advanced biotechnological therapies that target the molecular root of the disease.

Gene and Genome Editing Therapies: A primary avenue of research is the development of curative treatments that restore FAH activity. Gene therapy aims to deliver a functional copy of the FAH gene to liver cells, thereby enabling the proper metabolism of this compound and preventing the buildup of toxic intermediates. nih.govaap.org An even more precise approach is genome editing using technologies like CRISPR-Cas9, which has been successfully used in animal models to directly correct the pathogenic mutation in the endogenous FAH gene. aap.orgmdpi.com Future work will focus on optimizing the delivery, efficacy, and long-term safety of these approaches for clinical use.

mRNA-Based Protein Replacement: An alternative to permanent genetic modification is mRNA therapy. trilinkbiotech.com This strategy involves administering synthetic mRNA that encodes the functional FAH enzyme, typically encapsulated in lipid nanoparticles (LNPs) that target the liver. trilinkbiotech.com This allows the patient's own cellular machinery to transiently produce the correct enzyme, normalizing metabolism. This approach avoids the risks of insertional mutagenesis associated with some viral gene therapy vectors and offers a potentially safer, repeatable therapeutic option. trilinkbiotech.com

Substrate Reduction Therapy: The current standard of care for HT1, treatment with nitisinone (B1678953) (NTBC), is a prime example of a molecularly targeted strategy. everyone.org Nitisinone inhibits 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme upstream of the metabolic block. mdpi.com This effectively shuts down the production of homogentisic acid, the precursor to this compound, thus preventing the accumulation of the toxic metabolites responsible for the disease pathology. nih.govmdpi.com

Future research in these areas will continue to refine these molecular strategies, aiming to develop safer and more effective long-term treatments for diseases characterized by the accumulation of this compound and its derivatives.

Q & A

Q. How does this compound interact with cellular redox systems?

  • Experimental Design : Use cell cultures (e.g., hepatocytes) exposed to controlled concentrations of the compound. Monitor glutathione (GSH) depletion, reactive oxygen species (ROS) via fluorescent probes (e.g., DCFH-DA), and thiobarbituric acid reactive substances (TBARS) for lipid peroxidation .
  • Data Interpretation : Normalize results to cell viability assays (MTT or resazurin) to distinguish cytotoxic effects from redox-specific responses .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported metabolic roles of this compound?

  • Conflict Analysis : Discrepancies often arise from model systems (e.g., in vitro vs. in vivo). Validate findings using knockout animal models (e.g., Hpd-deficient mice) to isolate the compound’s role in tyrosine catabolism. Cross-reference with isotopic tracing studies to track metabolic flux .
  • Statistical Validation : Apply multivariate analysis to account for clustered data (e.g., repeated measurements in longitudinal studies) .

Q. How can computational modeling predict this compound’s stability under varying pH and temperature conditions?

  • Methodology : Employ density functional theory (DFT) to simulate acid/base equilibria and degradation pathways. Validate predictions with accelerated stability studies (e.g., thermal stress at 40–60°C) and correlate with HPLC-UV degradation profiles .
  • Parameters : Calculate Gibbs free energy changes (ΔG) for tautomeric forms and compare with experimental kinetic data .

Q. What are the challenges in detecting this compound in heterogeneous biological matrices?

  • Technical Hurdles : Matrix interference (e.g., proteins, lipids) necessitates solid-phase extraction (SPE) or protein precipitation with acetonitrile. Optimize mobile phase composition (e.g., ammonium formate buffer) to improve LC-MS peak resolution .
  • Quality Control : Include blank matrix samples and spike-and-recovery experiments to validate method specificity .

Q. How do enzyme kinetics studies inform the regulatory role of this compound in metabolic pathways?

  • Experimental Approach : Purify relevant enzymes (e.g., maleylacetoacetate isomerase) and perform Michaelis-Menten assays. Use stopped-flow spectrophotometry to measure catalytic rates and inhibition constants (Ki) .
  • Data Interpretation : Compare kinetic parameters (Km, Vmax) across isoforms or species to identify evolutionary conservation of metabolic regulation .

Methodological Best Practices

  • Reproducibility : Document all experimental parameters (e.g., buffer composition, instrument settings) in supplemental materials .
  • Data Presentation : Use line graphs for kinetic data, bar charts for comparative studies, and heatmaps for multi-parametric analyses. Avoid redundant tables; prioritize raw data in appendices .
  • Ethical Reporting : Disclose conflicts of interest and funding sources. Cite primary literature over reviews to credit original methodologies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.